molecular formula C8H3BrF6 B13545774 1-Bromo-2-fluoro-3-(pentafluoroethyl)benzene

1-Bromo-2-fluoro-3-(pentafluoroethyl)benzene

Cat. No.: B13545774
M. Wt: 293.00 g/mol
InChI Key: XHQGNSSFQJLRKC-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Synthetic Routes: One synthetic route involves the bromination of fluorobenzene using bromine or a brominating agent.

      Reaction Conditions: The reaction typically occurs under mild conditions, such as at room temperature or with gentle heating.

      Industrial Production: While not widely used industrially, this compound can be synthesized on a laboratory scale.

  • Chemical Reactions Analysis

      Reactivity: It undergoes typical aromatic reactions, including electrophilic substitution reactions.

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis due to its unique substitution pattern.

      Biology: Investigated for its potential as a ligand in coordination chemistry.

      Medicine: Limited research, but it could serve as a precursor for drug development.

      Industry: Not commonly employed in large-scale applications.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific application. Further research is needed to elucidate its effects on biological systems.
  • Comparison with Similar Compounds

    Remember that while this compound has intriguing properties, its practical applications are still being explored Researchers continue to investigate its potential in various fields

    Biological Activity

    1-Bromo-2-fluoro-3-(pentafluoroethyl)benzene is an aromatic compound characterized by a benzene ring substituted with a bromine atom and a pentafluoroethyl group. Its molecular formula is C8H3BrF6, and it has a molecular weight of approximately 283.01 g/mol. This compound has garnered interest in various fields due to its unique chemical properties and potential biological activities.

    The presence of both bromine and pentafluoroethyl groups enhances the compound's lipophilicity, which may influence its interaction with biological membranes and proteins. The compound primarily undergoes electrophilic aromatic substitution reactions, typical for halogenated aromatics, which can lead to diverse chemical transformations useful in synthetic chemistry.

    Biological Activity Overview

    While specific biological activity data for this compound is limited, compounds with similar halogenated aromatic structures often exhibit varied biological effects, including:

    • Antimicrobial Properties : Halogenated compounds are frequently investigated for their ability to inhibit microbial growth.
    • Anti-inflammatory Effects : Some derivatives show potential in modulating inflammatory pathways.
    • Cytotoxicity : Certain fluorinated compounds have been shown to induce cytotoxic effects in various cell lines.

    Structure-Activity Relationship (SAR)

    The biological activity of halogenated compounds can often be correlated with their structural features. For this compound, the following aspects are noteworthy:

    • Lipophilicity : The pentafluoroethyl group enhances the lipophilicity of the compound, potentially improving membrane permeability.
    • Electrophilic Nature : The electrophilic bromine atom may facilitate interactions with nucleophiles in biological systems, influencing enzyme activity or receptor binding.

    Comparative Analysis with Similar Compounds

    A comparative analysis with structurally similar compounds can provide insights into the potential biological activity of this compound. The following table summarizes key structural characteristics and potential activities:

    Compound NameMolecular FormulaSimilarityUnique Features
    1-Bromo-2-fluorobenzeneC7H4BrF0.90Simple halogenated benzene
    1-Bromo-3-(trifluoromethyl)benzeneC8H5BrF30.85Contains trifluoromethyl group; strong electron-withdrawing effect
    1-Bromo-4-(fluoromethyl)benzeneC8H5BrF0.88Features fluoromethyl group; different substitution pattern
    2-Bromo-1-fluorobenzeneC7H4BrF0.95Different positional isomer; potential for different reactivity patterns

    Case Studies and Research Findings

    Research on related compounds has provided valuable insights into the biological activity of halogenated aromatics:

    • Antimicrobial Activity : A study on various fluorinated benzenes reported significant antimicrobial effects against Gram-positive and Gram-negative bacteria, suggesting that similar compounds may exhibit comparable properties.
    • Cytotoxicity Studies : Research involving fluorinated analogs demonstrated that certain substitutions could enhance cytotoxic effects in cancer cell lines, indicating a potential avenue for therapeutic applications.
    • Inflammation Modulation : Investigations into fluorinated compounds have shown their ability to modulate inflammatory pathways, which could be relevant for developing anti-inflammatory agents.

    Properties

    Molecular Formula

    C8H3BrF6

    Molecular Weight

    293.00 g/mol

    IUPAC Name

    1-bromo-2-fluoro-3-(1,1,2,2,2-pentafluoroethyl)benzene

    InChI

    InChI=1S/C8H3BrF6/c9-5-3-1-2-4(6(5)10)7(11,12)8(13,14)15/h1-3H

    InChI Key

    XHQGNSSFQJLRKC-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC(=C(C(=C1)Br)F)C(C(F)(F)F)(F)F

    Origin of Product

    United States

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